MIC Comparison: Sodium Dehydroacetate Requires 80% Lower Concentration Than Sodium Benzoate Against Mixed Spoilage Bacteria in Food Matrices
In a direct head-to-head comparison of four common preservatives against 20 spoilage bacterial strains isolated from Capsicum chinense sauce, sodium dehydroacetate achieved effective microbial inhibition at a concentration 80% lower than sodium benzoate and 60% lower than potassium sorbate in the optimized preservative formulation [1]. The microdilution method determined individual MIC values and guided formulation optimization, yielding a final combined preservative system where sodium dehydroacetate contributed at 0.048 mg/mL compared to sodium benzoate at 0.24 mg/mL and potassium sorbate at 0.12 mg/mL [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) in optimized preservative formulation for Capsicum chinense sauce spoilage bacteria |
|---|---|
| Target Compound Data | 0.048 mg/mL sodium dehydroacetate in optimized formulation |
| Comparator Or Baseline | Sodium benzoate: 0.24 mg/mL; Potassium sorbate: 0.12 mg/mL; Sodium nipagin ester: 0.06 mg/mL |
| Quantified Difference | Sodium dehydroacetate requires 80% lower concentration than sodium benzoate (0.048 vs. 0.24 mg/mL) and 60% lower than potassium sorbate (0.048 vs. 0.12 mg/mL) |
| Conditions | Microdilution method; 20 spoilage bacterial strains isolated from Capsicum chinense sauce; test bacteria A11 and C8 used as indicators |
Why This Matters
Lower effective concentration translates directly to reduced preservative loading, lower formulation cost per unit volume, and decreased sensory impact on the final food product while maintaining equivalent or superior microbial control.
- [1] LI Ling-ling, QIU Hou-yuan, CHEN Wen-xue, et al. Optimization of bacteriostasis of common preservatives for spoilage bacteria in Capsicum Chinese sauce[J]. Science and Technology of Food Industry, 2013, (22): 262-265. DOI: 10.13386/j.issn1002-0306.2013.22.079. View Source
